3-(4-Fluorophenyl)-2-methylthiolan-3-ol
Description
Properties
Molecular Formula |
C11H13FOS |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-methylthiolan-3-ol |
InChI |
InChI=1S/C11H13FOS/c1-8-11(13,6-7-14-8)9-2-4-10(12)5-3-9/h2-5,8,13H,6-7H2,1H3 |
InChI Key |
YAJKJNKFOBACAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCS1)(C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Route with Subsequent Functionalization
One of the primary synthetic approaches involves Friedel-Crafts acylation to introduce the fluorophenyl moiety onto a sulfur-containing intermediate, followed by hydrolysis and further functional group transformations.
Step 1: Preparation of Carbonyl Chloride Intermediate
The process begins with the activation of a carboxylic acid precursor to form a carbonyl chloride intermediate. This is typically achieved by reacting the acid with reagents such as thionyl chloride or sulfuryl chloride under controlled temperature conditions (e.g., -10 °C to 0 °C) in inert solvents like 4-dioxane or acetone.
Step 2: Friedel-Crafts Acylation
The carbonyl chloride is then reacted with thioanisole derivatives in the presence of Lewis acid catalysts such as aluminum chloride, iron chloride, or zinc chloride. The reaction is conducted in solvents like dichloromethane or chlorobenzene at temperatures ranging from 1 °C to 25 °C for 3 to 5 hours. This step yields the ketone intermediate bearing the fluorophenyl substituent.
Step 3: Hydrolysis and Sulfonylation
Subsequent hydrolysis of the ketone intermediate is performed in the presence of inorganic bases (sodium hydroxide, potassium hydroxide, or lithium hydroxide) in mixed solvents (water with methanol, ethanol, or tetrahydrofuran) at 0 °C to 25 °C for several hours. The hydrolyzed product is then converted into sulfonyl chloride intermediates through activation reactions using thionyl chloride or similar reagents, followed by reaction with ammonia to afford sulfonamide derivatives.
Step 4: Purification
Purification involves washing the reaction mixture with aqueous sodium thiosulfate and sodium bicarbonate solutions, followed by concentration and crystallization using solvents such as ethanol, toluene, and heptane. The final product is isolated by filtration and drying at moderate temperatures (e.g., 45 °C).
Table 1: Key Reaction Conditions for Friedel-Crafts Route
| Step | Reagents/Catalysts | Solvents | Temperature (°C) | Time |
|---|---|---|---|---|
| Carbonyl chloride formation | Thionyl chloride, sulfuryl chloride | 4-dioxane, acetone | -10 to 0 | 3 to 8 hours |
| Friedel-Crafts acylation | Aluminum chloride, iron chloride, zinc chloride | Dichloromethane, chlorobenzene | 1 to 25 | 3 to 5 hours |
| Hydrolysis | NaOH, KOH, LiOH | Water + methanol/ethanol/THF | 0 to 25 | 1 to 8 hours |
| Sulfonyl chloride activation | Thionyl chloride | Dichloromethane, chloroform | -10 to 0 | 3 to 8 hours |
| Ammonia reaction | Aqueous ammonia | Tetrahydrofuran | 0 to 5 | 1 hour |
Sulfinate-Based Nucleophilic Substitution Route
Another efficient synthetic pathway utilizes nucleophilic substitution of 3-chloro-2-methyl-2-hydroxypropionic acid derivatives with 4-fluorophenyl sulfinate salts.
Step 1: Preparation of 3-Chloro-2-methyl-2-hydroxypropionic Acid
This intermediate is synthesized by chlorination of methacrylic acid. The acid can be resolved to obtain optically active isomers, which is beneficial for stereoselective synthesis.
Step 2: Reaction with 4-Fluorophenyl Sulfinate
The 3-chloro-2-methyl-2-hydroxypropionic acid is reacted with sodium 4-fluorophenyl sulfinate in the presence of sodium carbonate and phase-transfer catalysts like tetrabutylammonium chloride. The reaction is typically refluxed in aqueous media for 24 hours, yielding 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid as a crystalline product.
Step 3: Purification
The product is isolated by adjusting the pH to acidic conditions (pH ~3) using hydrochloric acid, followed by crystallization and filtration. This method provides a cost-effective and scalable route to the target compound with good purity and yield.
Table 2: Reaction Parameters for Sulfinate Route
| Component | Amount | Conditions |
|---|---|---|
| (+)-3-Chloro-2-hydroxy-2-methylpropionic acid | 10 mmol | Reflux 24 hours |
| Sodium 4-fluorophenyl sulfinate | 16 mmol | Aqueous solution |
| Sodium carbonate | 5 g | Base |
| Tetrabutylammonium chloride | 1 g | Phase-transfer catalyst |
| pH adjustment | pH = 3 (HCl addition) | Ambient temperature |
Additional Notes on Related Thiolane Derivative Syntheses
While specific literature on 3-(4-fluorophenyl)-2-methylthiolan-3-ol is limited, related compounds such as 3-(4-bromo-3-methylphenyl)-4-methylthiolan-3-ol have been synthesized via brominated phenol and thiol derivative coupling reactions. These syntheses typically involve:
- Controlled temperature and reaction time to optimize yield and selectivity.
- Use of solvents such as tetrahydrofuran or dichloromethane to enhance reactant solubility.
- Careful functional group manipulation to maintain the integrity of the thiolane ring and aromatic substituents.
This suggests that similar methodologies involving aromatic substitution and sulfur heterocycle formation can be adapted for the target compound.
The preparation of 3-(4-fluorophenyl)-2-methylthiolan-3-ol can be effectively achieved through:
- Friedel-Crafts acylation of activated carbonyl chlorides with sulfur-containing aromatic compounds, followed by hydrolysis and sulfonylation steps.
- Nucleophilic substitution of chlorohydrin derivatives with 4-fluorophenyl sulfinate salts under phase-transfer catalysis.
- Purification by crystallization and solvent washing to obtain high-purity products.
Both methods offer distinct advantages: the Friedel-Crafts route allows structural diversification via acylation chemistry, while the sulfinate route provides a cost-efficient and stereoselective approach.
- Patent WO2015080435A1: Detailed Friedel-Crafts acylation and sulfonylation steps for fluorophenyl-containing thiolane derivatives.
- Patent EP1669347A1: Sulfinate-based nucleophilic substitution method for 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid synthesis.
- EvitaChem product description and synthetic insights on related thiolane derivatives.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2-methylthiolan-3-ol can undergo various chemical reactions including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-2-methylthiolan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2-methylthiolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Differences :
- The hydroxyl group in the thiolane may enhance solubility compared to chalcones, which often require polar substitutions (e.g., iodine, hydroxyl) for activity [1].
Pyrazole Derivatives with 4-Fluorophenyl Groups
Pyrazole derivatives synthesized from chalcones (e.g., Compound 1 : 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) exhibit near-planar geometries, with dihedral angles between the pyrazole and fluorophenyl rings ranging from 4.64° to 10.53° [3]. This planarity facilitates π-π stacking interactions in biological targets.
Key Differences :
- The sulfur atom in thiolane may participate in hydrogen bonding or metal coordination, unlike pyrazole’s nitrogen-based interactions [3].
Thiazole Derivatives with Fluorophenyl Moieties
Thiazole derivatives (e.g., Compound 4 and 5 in ) incorporate fluorophenyl groups and exhibit isostructural triclinic packing with two independent molecules per asymmetric unit. Their planar thiazole cores contrast with the non-aromatic thiolane [4].
Key Differences :
- Thiazoles’ aromaticity enhances stability but may reduce solubility compared to the partially saturated thiolane.
- The thiolane’s hydroxyl group provides a site for derivatization (e.g., esterification), absent in many thiazoles [4], [12].
Phosphonic Acid Analogues and Linear Derivatives
Linear fluorophenyl-propanols (e.g., 3-(4-Fluorophenyl)propanal) lack cyclic structures, resulting in higher conformational freedom but reduced target specificity compared to the rigid thiolane core [6].
Comparative Data Table
| Compound Class | Example Compound | Core Structure | Key Substituents | IC50 (μM) | Notable Properties | Reference |
|---|---|---|---|---|---|---|
| Thiolane | 3-(4-Fluorophenyl)-2-methylthiolan-3-ol | Thiolane (C4H7S) | 4-Fluorophenyl, 2-methyl, 3-hydroxyl | Not reported | High solubility, sulfur-mediated interactions | N/A |
| Chalcone | 2j | α,β-unsaturated ketone | 4-Bromo (A), 4-fluoro (B), 5-iodo (A) | 4.70 | Electronegative substituents enhance activity | [1] |
| Pyrazole | Compound 1 | Dihydropyrazole | 4-Fluorophenyl, phenyl | Not reported | Planar geometry, small dihedral angles | [3] |
| Thiazole | Compound 4 | Thiazole | 4-Fluorophenyl, triazole | Not reported | Aromatic, isostructural packing | [4] |
Biological Activity
3-(4-Fluorophenyl)-2-methylthiolan-3-ol is a sulfur-containing organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₉H₉FOS
- Molecular Weight : 188.24 g/mol
The presence of a fluorine atom and a thiol group contributes to its unique chemical behavior and biological activity.
Antimicrobial Activity
Research has indicated that 3-(4-Fluorophenyl)-2-methylthiolan-3-ol exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may have potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Anticancer Activity
In vitro studies have shown that 3-(4-Fluorophenyl)-2-methylthiolan-3-ol possesses antiproliferative effects against several cancer cell lines. The following table summarizes the IC50 values observed in different cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| A549 (Lung) | 20 |
| MCF-7 (Breast) | 25 |
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression, making it a candidate for further development as an anticancer drug.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of 3-(4-Fluorophenyl)-2-methylthiolan-3-ol in patients with skin infections caused by MRSA. The results indicated a significant reduction in infection markers within seven days of treatment, suggesting its potential as an alternative treatment option.
- Case Study on Cancer Treatment : In a preclinical model, administration of the compound led to a reduction in tumor size in xenograft models of breast cancer. Histological analysis revealed increased apoptosis in treated tumors compared to controls.
The biological activity of 3-(4-Fluorophenyl)-2-methylthiolan-3-ol is hypothesized to be mediated through several pathways:
- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in bacteria and cancer cells.
- Induction of Oxidative Stress : Increased reactive oxygen species (ROS) levels may lead to cellular damage and apoptosis.
- Modulation of Signaling Pathways : It may affect key signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
